molecular formula C17H15ClFNO B5833208 (2-Chloro-5-fluoro-4-pyrrolidin-1-ylphenyl)-phenylmethanone

(2-Chloro-5-fluoro-4-pyrrolidin-1-ylphenyl)-phenylmethanone

Cat. No.: B5833208
M. Wt: 303.8 g/mol
InChI Key: BOASYAUTRHEAKX-UHFFFAOYSA-N
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Description

(2-Chloro-5-fluoro-4-pyrrolidin-1-ylphenyl)-phenylmethanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-fluoro-4-pyrrolidin-1-ylphenyl)-phenylmethanone typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives, which undergo a series of reactions such as halogenation, nucleophilic substitution, and cyclization to introduce the pyrrolidine ring. The reaction conditions may vary, but common reagents include halogenating agents, bases, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-fluoro-4-pyrrolidin-1-ylphenyl)-phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

(2-Chloro-5-fluoro-4-pyrrolidin-1-ylphenyl)-phenylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-5-fluoro-4-pyrrolidin-1-ylphenyl)-phenylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-5-fluoro-4-pyrrolidin-1-yl)pyrimidine: Shares a similar pyrrolidine moiety but differs in the core structure.

    (2-Chloro-5-fluoro-4-pyrrolidin-1-yl)benzene: Similar halogen and pyrrolidine substitution but lacks the methanone group.

Uniqueness

(2-Chloro-5-fluoro-4-pyrrolidin-1-ylphenyl)-phenylmethanone is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(2-chloro-5-fluoro-4-pyrrolidin-1-ylphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-14-11-16(20-8-4-5-9-20)15(19)10-13(14)17(21)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOASYAUTRHEAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C(=C2)Cl)C(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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